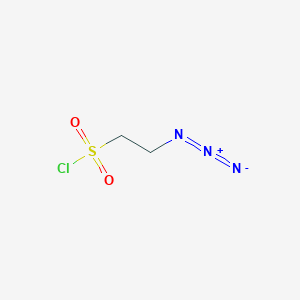![molecular formula C6H7F3N2O B1528463 [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol CAS No. 1488678-34-7](/img/structure/B1528463.png)
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol
Übersicht
Beschreibung
“[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol” is a chemical compound with the CAS Number: 1698961-99-7 . It has a molecular weight of 180.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H7F3N2O/c7-6(8,9)3-11-1-5(2-12)10-4-11/h1,4,12H,2-3H2 . This indicates the presence of 6 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 180.13 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazole Derivatives
Imidazole derivatives, such as (1-methyl-1H-imidazol-2-yl)methanol, are synthesized through reactions with carbonyl compounds or acyl-imidazoles. These derivatives serve as masked forms of carbonyl groups and synthons in various chemical syntheses (Ohta et al., 1987). This suggests that [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol could be a precursor in the synthesis of carbonyl compounds and other complex molecules.
Precursors for Biomimetic Chelating Ligands
Derivatives of imidazole-containing compounds, like (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, are synthesized for use as precursors in the development of biomimetic chelating ligands (Gaynor et al., 2023). This application highlights the potential of this compound in synthesizing complex ligands for metal coordination chemistry.
Catalysis and Synthesis
Imidazole-based molecules play a significant role in catalysis, such as in the N-methylation of amines and the transfer hydrogenation of nitroarenes using methanol. These processes utilize imidazole derivatives as catalysts or reactants for the efficient synthesis of pharmaceutical agents and other organic compounds (Sarki et al., 2021). Therefore, this compound may find applications in catalysis, highlighting its versatility in synthetic chemistry.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Imidazole-based ligands are crucial in the construction of metal-organic frameworks and coordination polymers. These materials are synthesized for various applications, including gas storage, separation, and catalysis. For example, the reaction of imidazole ligands with metal ions in different solvents can lead to the formation of MOFs with unique structures and properties (Fan et al., 2003). The structural versatility of this compound may contribute to the development of new MOFs with tailored properties.
Corrosion Inhibition
Imidazole and its derivatives are studied for their potential as corrosion inhibitors for metals in acidic media. These compounds interact with metal surfaces to form protective layers, significantly reducing corrosion rates. Research on various imidazole derivatives has shown that modifications to the imidazole ring can enhance corrosion inhibition efficiency, suggesting that this compound could be explored as a corrosion inhibitor (Costa et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
Eigenschaften
IUPAC Name |
[3-(2,2,2-trifluoroethyl)imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)3-11-4-10-1-5(11)2-12/h1,4,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCFRVLWODKSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488678-34-7 | |
| Record name | [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)


![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)






